

A Comparative Guide to the X-ray Crystal Structure of Hexaaquaruthenium(II)

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Compound of Interest

Compound Name: *Ruthenium(2+);hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystal structure of the hexaaquaruthenium(II) ion, $[\text{Ru}(\text{H}_2\text{O})_6]^{2+}$, with other relevant hydrated divalent metal ions. The data presented is crucial for understanding the coordination chemistry, stereochemistry, and non-covalent interactions of these fundamental chemical entities. Such information is invaluable in fields ranging from materials science to rational drug design, where the precise geometry of metal complexes can dictate their physical and biological properties.

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for $[\text{Ru}(\text{H}_2\text{O})_6]^{2+}$ and comparable hexaaquated divalent metal ions. These ions are frequently encountered in chemical and biological systems, making a direct comparison of their structural parameters particularly insightful. The data has been compiled from single-crystal X-ray diffraction studies.

Parameter	[Ru(H ₂ O) ₆] ²⁺ (in p-toluenesulfonate salt)[1]	[Fe(H ₂ O) ₆] ²⁺ (in trifluoromethanesulfonate salt)	[Co(H ₂ O) ₆] ²⁺ (in nitrate salt) [2]	[Ni(H ₂ O) ₆] ²⁺ (in chloride salt) [3]
Crystal System	Triclinic	Orthorhombic	Monoclinic	Triclinic
Space Group	P $\bar{1}$	Pnma	C2/c	P $\bar{1}$
a (Å)	6.138	11.9334	12.933	6.6418
b (Å)	7.287	9.3394	6.834	7.9739
c (Å)	12.423	20.5775	14.368	8.4414
α (°)	92.22	90	90	70.071
β (°)	94.82	90	99.58	79.522
γ (°)	107.13	90	90	70.368
Average M-O Distance (Å)	2.122	~2.13	~2.08	~2.06
Coordination Geometry	Octahedral	Octahedral	Octahedral	Octahedral

Experimental Protocols

The determination of the crystal structures summarized above involves the technique of single-crystal X-ray diffraction. Below is a detailed, generalized protocol that outlines the key steps in such an experiment.

Crystal Growth and Selection

High-quality single crystals are paramount for a successful structure determination. For hydrated metal salts, crystals are typically grown by slow evaporation of a saturated aqueous solution or by slow cooling of a supersaturated solution.

- Synthesis of --INVALID-LINK--2: Crystals of hexaaquaruthenium(II) p-toluenesulfonate were grown from aqueous solutions of [Ru(H₂O)₆]²⁺, which were obtained by the reduction of

RuO₄ solutions with metallic lead.[1]

- **Crystal Selection:** A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other visible defects.

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head.

- A very fine glass fiber or a cryoloop is used to pick up the crystal.
- A small amount of an inert oil (e.g., Paratone-N) is often used to coat the crystal to prevent dehydration and to act as an adhesive.
- The mounted crystal is then placed on the diffractometer. For measurements at low temperatures, the crystal is flash-cooled in a stream of cold nitrogen gas.

Data Collection

X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., a CCD or CMOS detector).

- The diffractometer rotates the crystal through a series of angles.
- At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded by the detector.
- A full sphere of data is collected to ensure that all unique reflections are measured.

Data Processing and Structure Solution

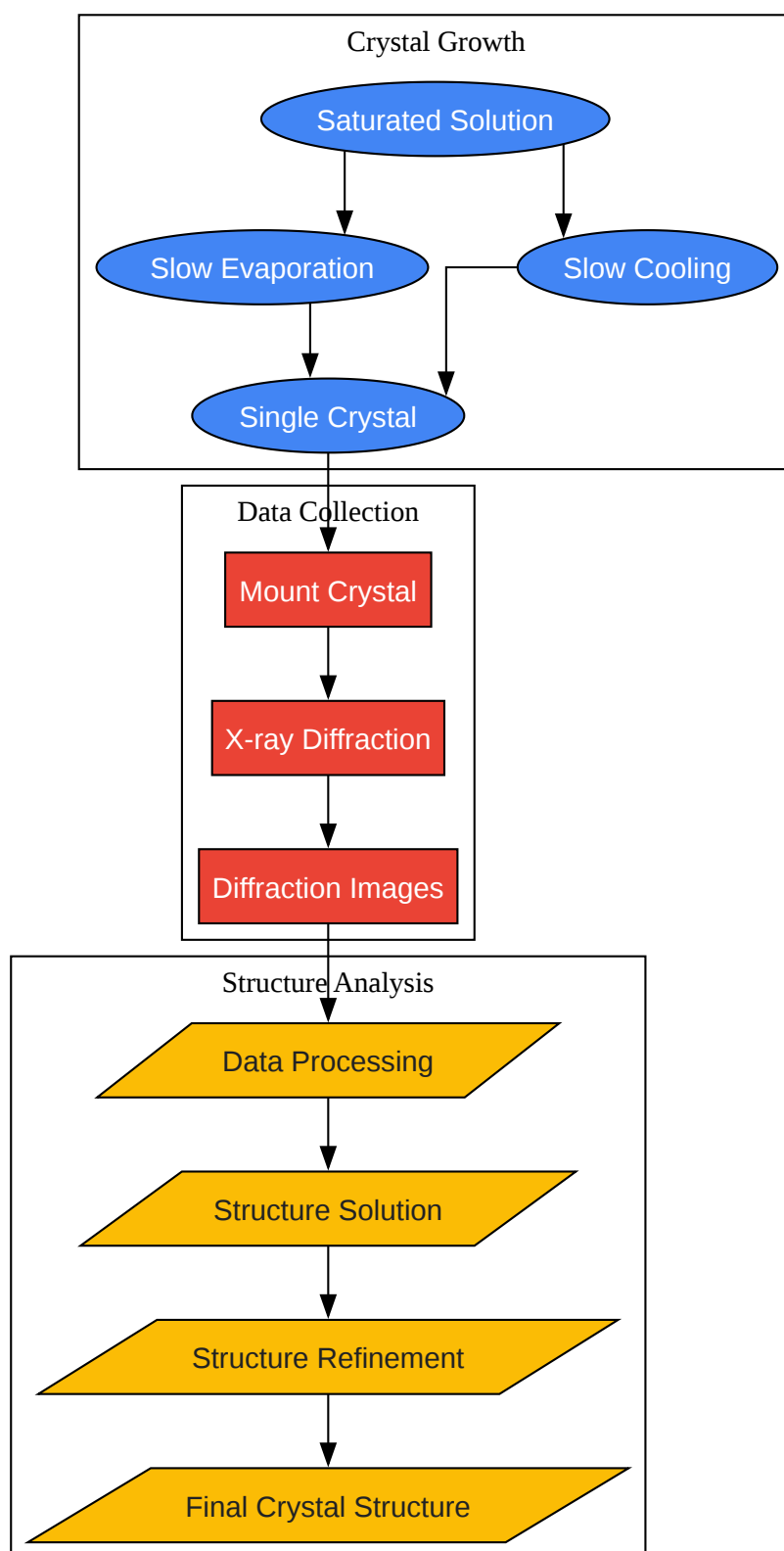
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.

- **Integration:** The raw diffraction images are processed to integrate the intensity of each reflection.

- **Scaling and Merging:** The intensities are scaled and corrected for various experimental factors (e.g., absorption, Lorentz factor, polarization).
- **Structure Solution:** The positions of the heavy atoms (e.g., Ru, Fe, Co, Ni) are often determined first using methods like the Patterson or direct methods. The positions of the lighter atoms (O, C, H) are then found from the electron density map calculated from the initial phases.
- **Structure Refinement:** The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.

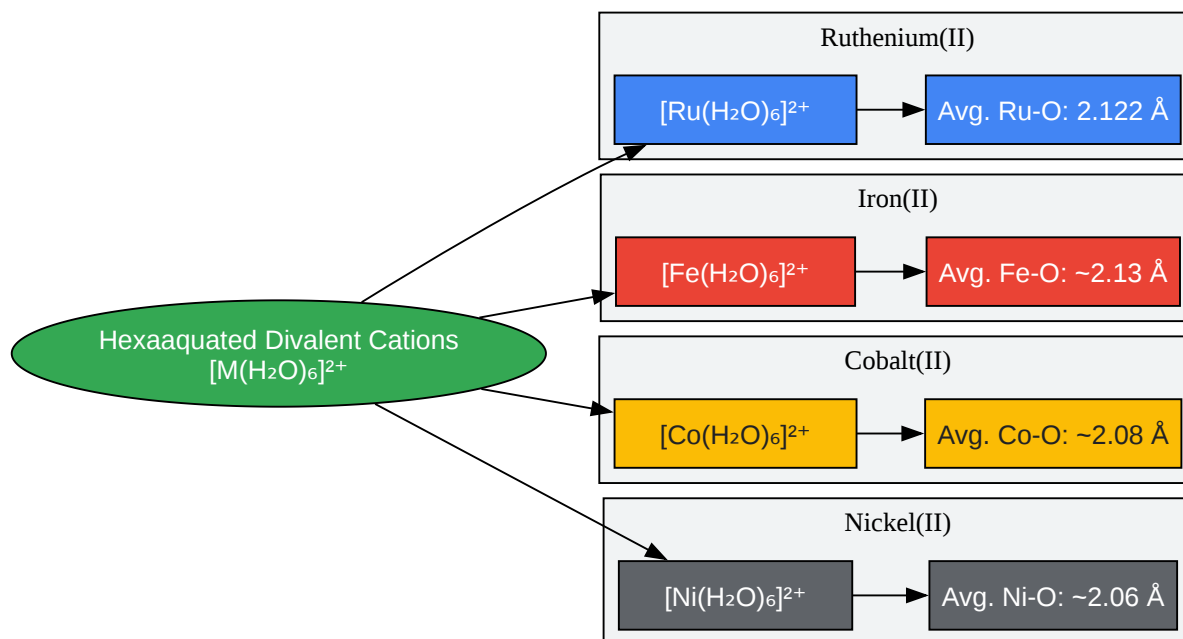
Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the crystallographic analysis of hydrated metal ions.



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Fig. 1: Experimental workflow for single-crystal X-ray diffraction.



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Fig. 2: Comparison of average metal-oxygen bond distances.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. File:Hexaaquacobalt(II)-nitrate-xtal-1973-unit-cell-CM-3D-balls.png - Wikimedia Commons [commons.wikimedia.org]
- 3. Crystal structure of $[Ni(OH_2)_6]Cl_2 \cdot (18\text{-crown-}6)_2 \cdot 2H_2O$ - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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